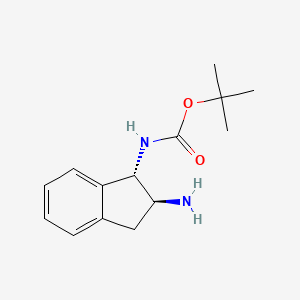

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Overview

Description

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidation typically leads to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction results in the formation of amines or alcohols.

Substitution: Substitution reactions yield various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

The compound is characterized by its unique structure, which includes a tert-butyl group and an amino group. This configuration suggests potential interactions with biological systems, particularly as an enzyme inhibitor or modulator.

Antiviral Agents

Research indicates that compounds similar to tert-butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate may exhibit antiviral properties. For instance, studies on carbamate derivatives have shown efficacy against viral proteases, which are crucial in the life cycle of viruses such as HIV and SARS-CoV. The structural motifs present in this compound suggest it could be optimized to enhance its inhibitory activity against these targets.

Therapeutic Agents

The modulation of enzyme activity positions this compound as a candidate for treating diseases associated with enzyme dysregulation. For example, similar carbamates have been explored for their ability to inhibit serine proteases involved in inflammatory processes.

Case Study 1: Protease Inhibition

A comparative study focused on dipeptide-type compounds demonstrated that modifications to the structure can significantly enhance inhibitory activity against the SARS-CoV 3CL protease. The study reported IC₅₀ values in the low micromolar range for optimized derivatives, indicating a promising avenue for further research into this compound's potential as an antiviral agent.

Case Study 2: Enzyme Modulation

Research has shown that carbamate compounds can effectively modulate the activity of enzymes involved in metabolic pathways. In vitro studies indicated that certain structural features of this compound enhance its interaction with target enzymes, leading to altered metabolic outcomes.

Synthesis Routes

The synthesis of this compound typically involves:

Starting Materials : Readily available amino acids or derivatives.

Protection Strategies : Protecting functional groups to enhance yield and selectivity.

Common Reactions : Hydrolysis and amination under controlled conditions optimize product formation.

Research Findings

Ongoing research continues to explore the biological implications of this compound. Key findings emphasize the importance of understanding its reactivity and interaction with biological targets to fully leverage its potential in drug development.

Summary of Applications

| Application Type | Description |

|---|---|

| Antiviral Agents | Potential efficacy against viral proteases; structural optimization may enhance inhibitory activity. |

| Therapeutic Agents | Possible modulation of enzyme activity for treating diseases linked to enzyme dysregulation. |

| Enzyme Inhibition | Evidence from studies showing effective inhibition of key enzymes involved in disease processes. |

Mechanism of Action

The mechanism by which tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function .

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the indene moiety.

tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the indene moiety.

tert-Butyl carbazate: Features a hydrazine moiety instead of the amine group.

Uniqueness

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the indene moiety, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in applications requiring selective interactions with biological targets or specific reactivity in chemical synthesis .

Biological Activity

Introduction

tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS No. 597555-55-0) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and an indene moiety, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 597555-55-0 |

The compound can be synthesized through the reaction of (1S,2S)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to reversible inhibition of enzyme activity. This property makes it a useful tool in studying enzyme mechanisms and functions .

Enzyme Interaction

The compound has shown potential as a substrate in enzymatic reactions. For instance, it can be utilized in studies involving amino acid transport systems. The stereochemistry of the compound plays a crucial role in its interaction with these systems .

Research Applications

This compound is employed in various areas of biological research:

- Enzyme Mechanism Studies : It serves as a substrate for studying the mechanisms of enzyme action.

- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific pathways.

- Chemical Synthesis : It acts as a protecting group for amines in organic synthesis due to its stability and ease of removal.

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: Enzymatic Activity Modulation

A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The results indicated that varying concentrations led to differential inhibition rates, showcasing its potential as an enzyme inhibitor.

Study 2: Transporter Substrate Evaluation

In another investigation focusing on amino acid transporters, the compound was shown to enter gliosarcoma cells via system-A amino acid transport mechanisms. This finding suggests its utility in targeting tumor cells selectively while minimizing uptake in normal tissues .

Comparative Analysis

When compared to similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate, this compound exhibits unique steric and electronic properties due to the indene moiety. This uniqueness enhances its specificity for biological targets and reactivity in chemical synthesis .

| Compound | Unique Features | Biological Activity |

|---|---|---|

| tert-butyl ((1S,2S)-2-amino-2,3-dihydro... | Indene moiety enhances selectivity | Enzyme inhibitor and substrate |

| tert-butyl carbamate | Lacks indene moiety | General use as a protecting group |

| tert-butyl-N-methylcarbamate | Contains methyl group instead of indene | Similar applications but less specificity |

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJYUOBKHFIVFN-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@H](CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679388 | |

| Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597555-55-0 | |

| Record name | tert-Butyl [(1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.